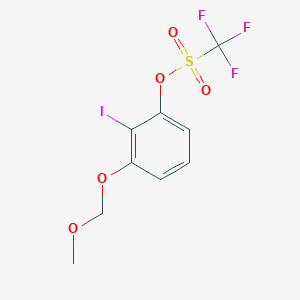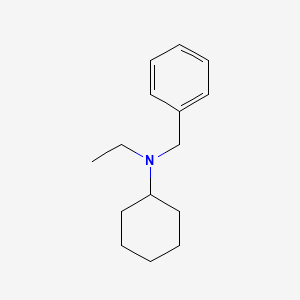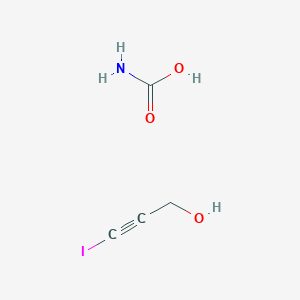
Carbamic acid--3-iodoprop-2-yn-1-ol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by the presence of a carbamic acid moiety in which the nitrogen is substituted by a butyl group, and the hydrogen of the carboxy group is replaced by a 1-iodoprop-2-yn-3-yl group . It is widely used as a preservative and antifungal agent in various industries, including paints, coatings, wood preservatives, personal care, and cosmetics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid;3-iodoprop-2-yn-1-ol typically involves the reaction of 3-iodoprop-2-yn-1-ol with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester . The process involves the following steps:
Preparation of 3-iodoprop-2-yn-1-ol: This intermediate is synthesized by the iodination of propargyl alcohol.
Reaction with Butyl Isocyanate: The 3-iodoprop-2-yn-1-ol is then reacted with butyl isocyanate to form the carbamate ester.
Industrial Production Methods
In industrial settings, the production of carbamic acid;3-iodoprop-2-yn-1-ol is carried out in large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
Carbamic acid;3-iodoprop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted carbamates .
科学的研究の応用
Carbamic acid;3-iodoprop-2-yn-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its antifungal and antimicrobial properties, making it useful in developing new biocides.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is widely used as a preservative in paints, coatings, wood preservatives, personal care products, and cosmetics
作用機序
The mechanism of action of carbamic acid;3-iodoprop-2-yn-1-ol involves its interaction with fungal and microbial cells. The compound disrupts the cell membrane integrity, leading to cell lysis and death. It targets specific enzymes and proteins within the cells, inhibiting their function and preventing the growth and proliferation of the microorganisms .
類似化合物との比較
Similar Compounds
Iodopropynyl butylcarbamate: A closely related compound with similar antifungal properties.
Methylcarbamate: Another carbamate ester with different substituents but similar chemical behavior.
Ethylcarbamate: Similar in structure but with an ethyl group instead of a butyl group
Uniqueness
Carbamic acid;3-iodoprop-2-yn-1-ol is unique due to its specific substitution pattern, which imparts distinct antifungal and antimicrobial properties. Its iodine atom and acetylenic group contribute to its reactivity and effectiveness as a biocide .
特性
CAS番号 |
129348-50-1 |
|---|---|
分子式 |
C4H6INO3 |
分子量 |
243.00 g/mol |
IUPAC名 |
carbamic acid;3-iodoprop-2-yn-1-ol |
InChI |
InChI=1S/C3H3IO.CH3NO2/c4-2-1-3-5;2-1(3)4/h5H,3H2;2H2,(H,3,4) |
InChIキー |
XVUKNNPHSUEIBV-UHFFFAOYSA-N |
正規SMILES |
C(C#CI)O.C(=O)(N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


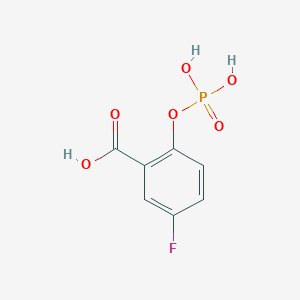
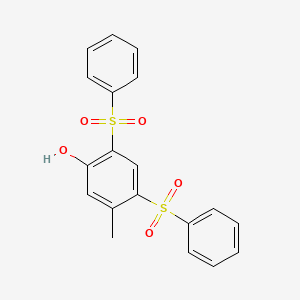
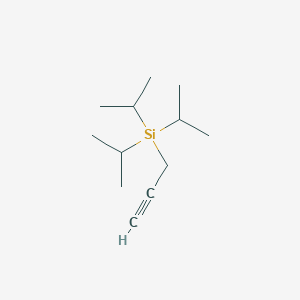
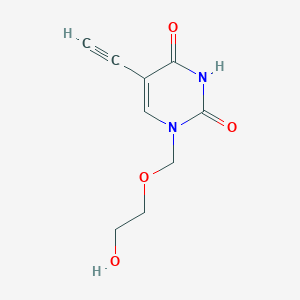
![Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B14276986.png)
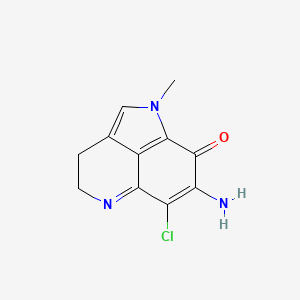
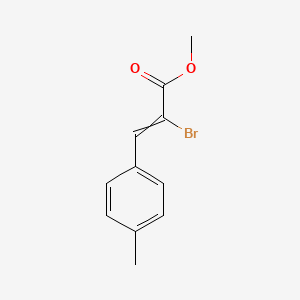
![Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14277005.png)
